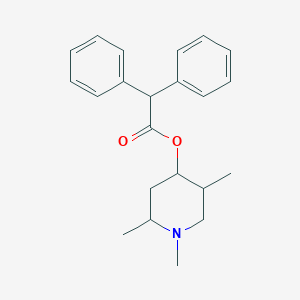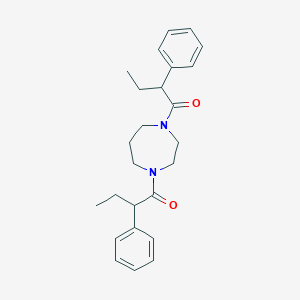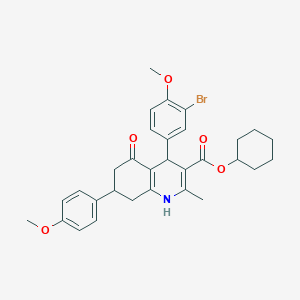
1,2,5-trimethyl-4-piperidinyl diphenylacetate
Descripción general
Descripción
1,2,5-trimethyl-4-piperidinyl diphenylacetate, also known as TMDPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. TMDPA is a piperidine derivative that exhibits a range of biological activities, making it an interesting target for researchers.
Mecanismo De Acción
1,2,5-trimethyl-4-piperidinyl diphenylacetate is known to modulate the activity of certain receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the α7 nicotinic acetylcholine receptor. This compound acts as a positive allosteric modulator of these receptors, meaning that it enhances their activity in the presence of an agonist. The exact mechanism of action of this compound is still being studied, but it is believed to involve the binding of this compound to a specific site on the receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various studies. In one study, this compound was found to enhance the activity of the NMDA receptor, leading to increased synaptic plasticity and improved learning and memory in mice. In another study, this compound was found to have anti-inflammatory effects in a mouse model of sepsis, reducing the production of pro-inflammatory cytokines. This compound has also been shown to have analgesic effects in various animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1,2,5-trimethyl-4-piperidinyl diphenylacetate is its ability to modulate the activity of specific receptors in the brain, making it a useful tool for studying the function of these receptors. This compound is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, one limitation of this compound is its potential toxicity, as it has been shown to have neurotoxic effects at high doses in some studies. Careful dosing and monitoring are therefore necessary when using this compound in laboratory experiments.
Direcciones Futuras
There are several potential future directions for research involving 1,2,5-trimethyl-4-piperidinyl diphenylacetate. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the use of this compound as a ligand in the synthesis of metal-organic frameworks with specific properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects, as well as its potential applications in other fields such as organic synthesis and materials science.
Métodos De Síntesis
The synthesis of 1,2,5-trimethyl-4-piperidinyl diphenylacetate involves the reaction of 1,2,5-trimethylpiperidine with diphenylacetyl chloride in the presence of a base catalyst such as triethylamine. The reaction yields this compound as a white crystalline solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
1,2,5-trimethyl-4-piperidinyl diphenylacetate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate due to its ability to modulate the activity of certain receptors in the brain. In materials science, this compound has been studied for its ability to act as a ligand in the synthesis of metal-organic frameworks. In organic synthesis, this compound has been used as a reagent in the synthesis of various compounds.
Propiedades
IUPAC Name |
(1,2,5-trimethylpiperidin-4-yl) 2,2-diphenylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-16-15-23(3)17(2)14-20(16)25-22(24)21(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,16-17,20-21H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYAGPHRIVPVTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C)C)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322874 | |
| Record name | (1,2,5-trimethylpiperidin-4-yl) 2,2-diphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195151 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
190911-08-1 | |
| Record name | (1,2,5-trimethylpiperidin-4-yl) 2,2-diphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxylate](/img/structure/B5162180.png)
![{1-[(5-methyl-2-thienyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5162187.png)
![N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B5162195.png)


![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5162212.png)
![2-[(2-fluorophenoxy)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide](/img/structure/B5162222.png)
![4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamide](/img/structure/B5162233.png)

![1-[(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5162241.png)


![N-ethyl-2-[(2-fluorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5162268.png)
![8-methoxy-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline](/img/structure/B5162282.png)
